molecular formula C9H9F3N2O3 B1620570 2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol CAS No. 56223-89-3

2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol

Cat. No.: B1620570
CAS No.: 56223-89-3
M. Wt: 250.17 g/mol
InChI Key: CREYDPIGARYVFF-UHFFFAOYSA-N
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Description

2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol (CAS 56223-89-3) is a chemical compound with the molecular formula C9H9F3N2O3 and a molecular weight of 250.17 g/mol . This compound serves as a versatile aminobenzene derivative and an important building block in organic synthesis and medicinal chemistry research. It features both a nitro group and a trifluoromethyl group on the aromatic ring, which are common motifs in the development of pharmacologically active molecules . The compound is related to intermediates used in the synthesis of more complex structures, such as triazine derivatives explored for their potential antifungal properties . As a reagent, its primary value lies in its functional groups that allow for further chemical modifications. Researchers utilize this compound for the development of novel chemical entities, leveraging the electron-withdrawing properties of its substituents to influence the reactivity and electronic characteristics of the final molecules . Handling of this material requires appropriate safety precautions. It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, should be worn. The compound should be used only in a well-ventilated area, such as a chemical fume hood . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-nitro-2-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)7-5-6(14(16)17)1-2-8(7)13-3-4-15/h1-2,5,13,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYDPIGARYVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387789
Record name 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56223-89-3
Record name 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol is a compound of interest due to its unique structural features, including a nitro group and a trifluoromethyl group. These functional groups are known to impart distinctive chemical and biological properties, making the compound a subject of various studies in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C10H10F3N3O3. Its structure can be represented as follows:

C10H10F3N3O3\text{C}_{10}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_3

The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study investigated its effects against various bacterial strains, demonstrating significant inhibition of growth. The mechanism of action appears to involve disruption of bacterial cell membranes, likely due to the lipophilic nature of the trifluoromethyl group.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancers. The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability.

Table 2: Effects on MCF-7 Cell Viability

Concentration (µM)Viability (%)
0100
1085
2560
5030

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may bind to cellular macromolecules, leading to various biological effects. Furthermore, the trifluoromethyl group enhances the compound's interaction with lipid membranes, facilitating its entry into cells.

Comparison with Similar Compounds

When compared with other compounds containing similar functional groups, such as benzimidazole derivatives or other nitro-containing compounds, this compound demonstrates unique properties due to its trifluoromethyl substitution. This distinction may enhance its potency and selectivity towards certain biological targets.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
Benzimidazole DerivativeLowModerate
Nitro-containing CompoundModerateLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents on Benzene Ring Functional Groups Applications References
2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol 4-NO₂, 2-CF₃ -NH-CH₂CH₂OH Cosmetics, synthesis
2-(2-Nitroanilino)ethanol 2-NO₂ -NH-CH₂CH₂OH Intermediate for dyes
2-(4-Amino-2-nitroanilino)ethanol 4-NH₂, 2-NO₂ -NH-CH₂CH₂OH Hair dye (HC Red 7)
Niflumic Acid 3-CF₃ (on anilino-pyridine backbone) -COOH (carboxylic acid) Anti-inflammatory drug
4-Nitro-2-(trifluoromethyl)benzoic acid 4-NO₂, 2-CF₃ -COOH Pharmaceutical synthesis
Key Observations:

Position of Substituents: The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs like 2-(2-nitroanilino)ethanol .

Functional Groups: The ethanolamine group improves water solubility relative to carboxylic acid derivatives (e.g., niflumic acid) .

Electron Effects: The 4-nitro and 2-CF₃ groups create a strong electron-deficient aromatic ring, facilitating nucleophilic substitution reactions, unlike compounds with amino groups (e.g., 2-(4-amino-2-nitroanilino)ethanol) .

Physicochemical Properties

Property This compound 2-(2-Nitroanilino)ethanol Niflumic Acid
Molecular Weight (g/mol) 280.18 (calculated) 182.18 282.22
LogP (Lipophilicity) ~2.5 (estimated) ~1.2 ~3.0
Solubility Moderate in polar solvents (e.g., ethanol) High in polar solvents Low in water, high in DMSO
Melting Point Not reported 98–100°C 204–205°C
Notes:
  • The trifluoromethyl group increases LogP by ~1.2 units compared to non-fluorinated analogs .
  • The hydroxyl group in ethanolamine derivatives enhances solubility in alcohols, whereas carboxylic acids (e.g., niflumic acid) favor organic solvents .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol?

Methodological Answer:
The synthesis typically involves introducing an ethanolamine moiety to a nitro- and trifluoromethyl-substituted aniline precursor. A plausible route includes nucleophilic substitution or condensation reactions. For example:

  • Precursor Synthesis : 4-Nitro-2-trifluoromethylphenol can be synthesized via hydrolysis of 1-chloro-4-nitro-2-trifluoromethylbenzene under basic conditions (NaOH in ethanol, 24-hour heating) .
  • Ethanolamine Attachment : Reacting the phenolic intermediate with a bromoethanol derivative under basic conditions (e.g., K₂CO₃) in a solvent system like toluene/ethanol/water, followed by purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) .

Basic: How is column chromatography optimized for purifying this compound?

Methodological Answer:

  • Stationary Phase : Silica gel (200–300 mesh) is standard for separating polar nitroaromatic compounds.
  • Mobile Phase : Ethyl acetate/petroleum ether gradients (e.g., 1:1 to 3:1) effectively resolve intermediates and byproducts. Higher ethyl acetate ratios improve elution of polar ethanolamine derivatives .
  • Monitoring : TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/petroleum ether) or HPLC (retention time ~1.0–1.1 minutes under reversed-phase conditions) ensures purity .

Advanced: How do solvent systems impact reaction yields in the synthesis of nitroaromatic ethanolamines?

Methodological Answer:

  • Polar Protic vs. Aprotic Solvents : Ethanol enhances nucleophilicity in substitution reactions but may limit solubility of nitroaromatic intermediates. Toluene/water biphasic systems (as in ) improve mixing and reduce side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • Case Study : A mixture of toluene, ethanol, and water (3:1:2 v/v) at 110°C achieved 98% yield in a related Suzuki coupling reaction, suggesting similar optimization could apply to ethanolamine derivatives .

Advanced: How can researchers reconcile contradictory yield reports in nitroaromatic ethanolamine syntheses?

Methodological Answer:
Discrepancies (e.g., 43% vs. 98% yields) arise from variables such as:

  • Catalyst Loading : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium at 3.7 mol%) enhance coupling efficiency in multi-step syntheses .
  • Reaction Duration : Extended heating (24 hours vs. 3 hours) may improve conversion but risk decomposition of nitro groups .
  • Workup Protocols : Efficient extraction (ethyl acetate/water partitioning) and drying (Na₂SO₄ or MgSO₄) minimize product loss .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • LCMS : Molecular ion peaks (e.g., m/z 307 [M+H]⁺ for related compounds) confirm molecular weight .
  • ¹H/¹³C NMR : Signals for the ethanolamine moiety (δ ~3.6–4.0 ppm for CH₂OH and NH) and aromatic protons (δ ~7.5–8.5 ppm) validate connectivity .
  • HPLC : Purity >95% under conditions like SMD-FA05 (C18 column, acetonitrile/water gradient) .

Advanced: What mechanistic role do palladium catalysts play in synthesizing trifluoromethyl-substituted anilines?

Methodological Answer:
Palladium complexes facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) between boronate esters and halogenated pyridines. For example:

  • Key Step : In , tetrakis(triphenylphosphine)palladium mediates coupling between 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline and 5-bromo-2-(trifluoromethyl)pyridine.
  • Optimization : Catalyst pre-activation under nitrogen and precise stoichiometry (1:1.07 substrate/boronate ratio) prevent side reactions like homocoupling .

Basic: What storage conditions are recommended for nitroaromatic ethanolamines?

Methodological Answer:

  • Temperature : Store at 2–8°C to prevent thermal degradation of the nitro group.
  • Light Sensitivity : Protect from UV light using amber glassware.
  • Humidity Control : Desiccate to avoid hydrolysis of the trifluoromethyl group, as inferred from stability data on similar nitroaromatics .

Advanced: How can solvent polarity be exploited to enhance intermediate solubility in multi-step syntheses?

Methodological Answer:

  • Case Study : In , a toluene/ethanol/water system balances solubility of polar (aniline intermediates) and nonpolar (bromopyridine) reactants. Ethanol acts as a co-solvent, while water facilitates phase separation during workup .
  • Alternative Systems : DMF/ethyl acetate mixtures (e.g., 1:1 v/v) improve solubility of highly functionalized intermediates in coupling reactions .

Basic: What safety precautions are critical when handling nitroaromatic ethanolamines?

Methodological Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitro groups.
  • Flammability : Ethanol and ethyl acetate require spark-free equipment.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to protocols for halogenated waste .

Advanced: What computational tools aid in predicting the physicochemical properties of nitroaromatic ethanolamines?

Methodological Answer:

  • Software : Gaussian or ORCA for DFT calculations (e.g., dipole moments, logP).
  • Data Sources : NIST Chemistry WebBook provides vapor pressure and thermodynamic data for fluoroalcohol analogs, enabling extrapolation for solubility and stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol
Reactant of Route 2
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2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol

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